5-Bromo-2-(oxetan-3-YL)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
SQJRYUXDOHOIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 Oxetan 3 Yl Pyridine
Regioselective Bromination Approaches in Pyridine (B92270) Synthesis
Achieving regioselective bromination of the pyridine ring, particularly at the 5-position when a substituent is present at the 2-position, is a critical step in the synthesis of the target compound. Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which often requires harsh conditions and can lead to a mixture of products.
Direct Halogenation Strategies
Direct electrophilic bromination of pyridine is generally difficult and often requires high temperatures, leading to low yields and poor regioselectivity. To overcome these limitations, strategies involving the activation of the pyridine ring have been developed. One common approach is the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent removal of the N-oxide group yields the substituted pyridine.
Another strategy involves the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts. These can then be displaced with a halide nucleophile, allowing for the halogenation of a broad range of unactivated pyridines. nih.gov
A mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, producing moderate to excellent yields. nih.gov
Indirect Routes via Precursor Functionalization and Subsequent Bromination
Indirect methods provide a more controlled approach to regioselective bromination. These routes often involve the synthesis of a pyridine ring with a functional group that can be later converted to a bromine atom.
One such method is the Sandmeyer reaction, where an amino group at the desired position is converted to a diazonium salt, which is then displaced by a bromide ion. For instance, 5-amino-2-(oxetan-3-yl)pyridine could be a potential precursor.
Metal-catalyzed cross-coupling reactions are also powerful tools. A pre-functionalized pyridine, such as one bearing a boronic acid or a stannane (B1208499) at the 5-position, can undergo a coupling reaction with a bromine source. Conversely, a di-brominated pyridine can be selectively functionalized. For example, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) can be achieved on a multigram scale, and this intermediate can then undergo selective functionalization via Stille couplings. nih.gov
The Suzuki-Miyaura cross-coupling reaction is another practical approach for synthesizing biaryl compounds and can be applied to pyridine derivatives. mdpi.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids. mdpi.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2,5-dibromopyridine | 1. i-PrMgCl, THF; 2. Electrophile | Functionalized 5-bromopyridines | - | researchgate.net |
| 5-bromo-2-iodopyridine | i-PrMgCl·LiCl, THF, -15 °C | 5-bromopyridin-2-ylmagnesium chloride | - | researchgate.net |
| 5,6-dihydro-2H-pyran-2-one | Br2, CH2Cl2 then Et3N | 3-bromo-5,6-dihydro-2H-pyran-2-one | 89% | orgsyn.org |
| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide (TBATB), MeCN, 80 °C | C3-brominated pyrrolo[1,2-a]quinoxaline | Good | nih.gov |
Construction of the Pyridine Core Incorporating Oxetane-3-yl Substitution
The synthesis of the pyridine ring itself, already bearing the oxetane-3-yl substituent or a precursor, is a key strategic consideration.
Cyclization Reactions for Pyridine Ring Formation
Various cyclization strategies can be employed to construct the pyridine ring. These methods often involve the condensation of smaller building blocks. For instance, α,β-unsaturated 1,5-dicarbonyl derivatives can serve as effective precursors to pyridines with a wide range of substitution patterns. organic-chemistry.org
Metal-catalyzed reactions have also been developed for pyridine synthesis. For example, a one-step method for preparing 3-fluoropyridine (B146971) from α-fluoro-α,β-unsaturated oximes and terminal alkynes has been achieved through Rh(III)-catalyzed C-H functionalization. ijpsonline.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Cu(I) salt, secondary ammonium (B1175870) salt | Substituted pyridines | organic-chemistry.org |
| Electrophilic Cyclization | N-propargylic β-enaminones | I2, NaHCO3, CH3CN | 5-iodo-2,4-diphenylpyridin-3-yl(phenyl)methanone | ijpsonline.com |
| Aza-Michael Addition | Methyl (oxetan-3-ylidene)acetate, NH-heterocycles | DBU, acetonitrile, 45 °C | Functionalized 3-substituted 3-(acetoxymethyl)oxetanes | mdpi.com |
Late-Stage Introduction of the Oxetan-3-yl Moiety onto Pyridine Scaffolds
In many drug discovery campaigns, the oxetane (B1205548) moiety is introduced at a late stage to improve the physicochemical properties of a lead compound. nih.gov This approach can be applied to the synthesis of 5-bromo-2-(oxetan-3-yl)pyridine (B6252132).
A pre-formed 5-bromopyridine with a suitable functional group at the 2-position can be coupled with an oxetane-containing building block. For example, a 5-bromo-2-halopyridine could undergo a nucleophilic substitution with an oxetan-3-yl nucleophile.
Alternatively, a directed ortho-metalation strategy can be utilized. The oxetane ring itself can act as a directing group for lithiation, allowing for the functionalization of an adjacent aromatic ring. rsc.orgacs.org For instance, 3-oxetane pyridines can be regioselectively functionalized at the 4-position using n-butyllithium. rsc.org
Oxetane Ring Synthesis and Incorporation into Pyridine Systems
Several methods are available for the synthesis of oxetanes. The Williamson ether synthesis, involving the intramolecular cyclization of a halo-alcohol, is a classical approach. acs.org The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be used to form oxetane rings. rsc.org
More recent methods include the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. scispace.com These oxetan-3-ones are versatile precursors that can be further functionalized. beilstein-journals.org For example, oxetan-3-one can be prepared in one step from propargyl alcohol. scispace.com
The Horner-Wadsworth-Emmons reaction of oxetan-3-one with methyl-2-(dimethoxyphosphoryl)acetate yields methyl (oxetan-3-ylidene)acetate, which can then undergo aza-Michael addition with various heterocycles. mdpi.com
| Oxetane Synthesis Method | Starting Materials | Key Reagents/Conditions | Product | Reference |
| Gold-Catalyzed Oxidation | Secondary propargylic alcohols | Gold catalyst, N-oxide | Oxetan-3-ones | scispace.com |
| Paternò-Büchi Reaction | Maleic anhydride, cyclohexanone | UV irradiation (λ = 300 nm) | Spirocyclic oxetane | rsc.org |
| Horner-Wadsworth-Emmons | Oxetan-3-one, methyl-2-(dimethoxyphosphoryl)acetate | DBU | Methyl (oxetan-3-ylidene)acetate | mdpi.com |
| Williamson Etherification | Diols | Appel reaction (for iodination), then base | Oxetanes | acs.org |
Strategies for Oxetane-3-one Derivatization
The functionalization of oxetane-3-one is a key approach to introduce the oxetane moiety. chemrxiv.orgresearchgate.net Gold-catalyzed reactions have emerged as a powerful tool for the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. scispace.comnih.gov This method offers a practical and efficient alternative to traditional multi-step and often low-yielding syntheses. scispace.comnih.gov The reaction proceeds via an intermolecular oxidation of alkynes, generating a reactive α-oxo gold carbene intermediate. scispace.comnih.gov This strategy has been successfully applied to a variety of substrates, demonstrating its versatility. scispace.com
Further derivatization of oxetane-3-one allows for the introduction of various functional groups. For instance, the Strecker synthesis using TMSCN and a dialkylamine can yield 3-cyano-3-dialkylamino oxetane, a precursor to diverse oxetane amino acids. chemrxiv.org Additionally, the Corey-Chaykovsky cyclopropanation can be employed to create spirocyclic oxetanes. chemrxiv.org It is crucial to note that the oxetane ring is sensitive to strongly acidic and basic conditions, necessitating the use of mild reaction conditions to prevent ring-opening. chemrxiv.orgresearchgate.net
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Gold-Catalyzed Synthesis | Propargylic alcohols, Gold catalyst | Oxetan-3-ones | scispace.comnih.gov |
| Strecker Synthesis | TMSCN, Dialkylamine | 3-Cyano-3-dialkylamino oxetane | chemrxiv.org |
| Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium ylide | Spirocyclic oxetanes | chemrxiv.org |
Coupling of Oxetane-Containing Synthons with Pyridine Precursors
A prevalent strategy for the synthesis of this compound involves the coupling of an oxetane-containing synthon with a suitable pyridine precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for this purpose. nih.govsigmaaldrich.comacs.org These reactions typically involve the coupling of a pyridine boronic acid or its ester with a halogenated oxetane or vice versa. acs.org
However, the synthesis and stability of pyridine-2-boronic acids can be challenging. nih.govsigmaaldrich.com An alternative approach utilizes pyridine sulfinates as stable and easily prepared nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov This method has shown a broad scope and is applicable to the synthesis of various linked pyridines. nih.gov
Another approach involves the synthesis of pyridine derivatives from the cyclization of α,β-unsaturated oximes and alkynes catalyzed by rhodium(III) complexes. nih.gov The use of sterically different ligands on the rhodium catalyst can provide complementary selectivity in the formation of pyridine regioisomers. nih.gov
Optimization of Reaction Conditions and Catalytic Systems in Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalytic system employed.
Ligand Design and Catalyst Selection for Efficient Transformations
The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for achieving high yields and selectivity. researchgate.netrsc.org For instance, in Suzuki-Miyaura reactions, various phosphine-based ligands have been developed to enhance the catalytic activity of palladium. researchgate.netrsc.org The design of these ligands often focuses on balancing steric and electronic properties to facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org For the synthesis of polysubstituted pyridines, rhodium catalysts with different cyclopentadienyl (B1206354) (Cp) ligands, such as Cp* and Cpt, have been shown to influence the regioselectivity of the cyclization reaction. nih.gov
| Reaction Type | Catalyst | Ligand | Key Feature | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Phosphine-based ligands | Enhances catalytic activity and selectivity | researchgate.netrsc.org |
| Oxime-Alkyne Cyclization | Rhodium(III) | Cp*, Cpt | Controls regioselectivity | nih.gov |
Solvent Effects and Reaction Efficiency in Multi-step Syntheses
The choice of solvent can significantly impact the efficiency of multi-step syntheses. nih.govnih.gov In palladium-catalyzed cross-coupling reactions, solvents like 1,4-dioxane (B91453), often in combination with water, are commonly used. mdpi.com The solubility of reactants and intermediates, as well as the stabilization of transition states, are key factors influenced by the solvent. nih.gov In some cases, solvent-free reaction conditions can be employed, offering a more environmentally friendly and cost-effective approach. benthamdirect.com The use of green solvents, such as water or ionic liquids, is also an area of active research to improve the sustainability of these synthetic processes. nih.govdntb.gov.ua
Scale-Up Considerations and Process Chemistry Development
The transition from laboratory-scale synthesis to large-scale production presents several challenges. A convenient and scalable process for the preparation of key intermediates, such as 2,5-dibromopyridine, has been developed with a total yield of 83% from 2-aminopyridine. heteroletters.org This process involves bromination followed by a modified Sandmeyer reaction. heteroletters.org The optimization of reaction parameters, such as temperature and reactant stoichiometry, is crucial for maximizing yield and minimizing impurities. For instance, in the synthesis of thiochromeno[4,3-b]pyridine derivatives, a high-pressure system was utilized to significantly improve reaction times and yields. nih.gov The development of robust and scalable synthetic routes is essential for the commercial viability of this compound as a pharmaceutical intermediate.
Reactivity and Strategic Functionalization of 5 Bromo 2 Oxetan 3 Yl Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyridine (B92270) Bromine
The bromine atom at the 5-position of the pyridine ring serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. nih.gov In the context of 5-Bromo-2-(oxetan-3-YL)pyridine (B6252132), this reaction facilitates the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or its ester derivative. libretexts.org
Commonly employed palladium catalysts include Pd(PPh₃)₄ and palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands. nih.govnih.gov The choice of base is crucial for the reaction's success, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) often being effective. nih.govnih.gov The reactions are typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, at elevated temperatures. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the incorporation of various functional groups, making it a valuable tool for creating libraries of novel pyridine derivatives. nih.govnih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | nih.gov |
| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | 95% | nih.gov |
This table presents generalized conditions and specific examples may vary.
Sonogashira Coupling Methodologies with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, leading to the synthesis of substituted alkynes and conjugated enynes. scirp.orglibretexts.org For this compound, this reaction provides a direct route to 5-alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov
Palladium catalysts such as Pd(CF₃COO)₂ in combination with triphenylphosphine (B44618) (PPh₃) and copper(I) iodide (CuI) as a co-catalyst are commonly used. scirp.org The base, often an amine like triethylamine (B128534) (Et₃N), plays a crucial role in the catalytic cycle. scirp.org The reaction is generally performed in a solvent like DMF at elevated temperatures. scirp.org Copper-free Sonogashira protocols have also been developed, offering advantages in certain applications. organic-chemistry.org
Table 2: Typical Reagents for Sonogashira Coupling of Bromo-pyridines
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | scirp.org |
| Pd(OAc)₂ | 1,3-bis(5-ferrocenylisoxazoline-3-yl)benzene | None | - | - | - | nih.gov |
This table provides representative reagents and conditions; specific protocols may differ.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing primary and secondary amines at the 5-position of the pyridine ring in this compound. researchgate.net
The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. mit.edu Various generations of catalyst systems have been developed to expand the scope of the reaction to a wide range of amines and aryl halides. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, have proven effective. wikipedia.org Strong bases such as sodium tert-butoxide (NaOt-Bu) are typically required to facilitate the catalytic cycle. researchgate.net The reaction is often carried out in solvents like toluene (B28343) or dioxane. wikipedia.orgresearchgate.net
Table 3: Key Components in Buchwald-Hartwig Amination of Bromo-pyridines
| Catalyst | Ligand | Base | Solvent | Reference |
| Pd(OAc)₂ | XPhos | t-BuONa | - | researchgate.net |
| Pd₂(dba)₃ | BINAP or DPPF | NaOt-Bu | Toluene/Dioxane | wikipedia.org |
This table highlights common components; specific combinations and conditions will vary based on the substrates.
Negishi and Stille Coupling Applications
The Negishi and Stille couplings are additional powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. youtube.com
The Negishi coupling involves the reaction of an organozinc compound with an organic halide. orgsyn.org This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.org Pyridyl zinc reagents can be prepared and coupled with various halides to generate bipyridine and other heteroaryl-substituted pyridines. orgsyn.org
The Stille coupling utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds is a significant drawback compared to other methods like the Suzuki coupling. libretexts.org
Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the substrates.
Directed Ortho-Metalation and Lithiation Strategies on the Pyridine Ring
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orguni-muenchen.de
Regioselective C-H Activation at the 4-Position
For 2-substituted pyridines, the directing group can influence the site of metalation. uwindsor.caresearchgate.net In the case of this compound, the oxetane (B1205548) moiety and the pyridine nitrogen can potentially direct lithiation. However, for many 2-substituted pyridines, deprotonation at the C6 position is often favored. To achieve regioselective C-H activation at the 4-position, specific directing groups or reaction conditions may be necessary.
While direct C-H activation at the 4-position of this specific molecule is not extensively documented in the provided search results, the principles of directed metalation suggest that with an appropriate directing group at the 3- or 5-position, or by using specific catalyst systems, functionalization at the 4-position could be achieved. For instance, rhodium-catalyzed C-H activation has been shown to be highly site- and regioselective in other quinolone systems, offering a potential avenue for functionalizing the 4-position. nih.gov The development of such selective C-H functionalization methods remains an active area of research. researchgate.net
Transformations Involving the Oxetane Ring
The oxetane ring in this compound is a key structural feature that can undergo specific transformations, providing pathways for further molecular diversification.
The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, a characteristic that can be strategically exploited for synthetic purposes. beilstein-journals.orgresearchgate.net These reactions typically proceed under Lewis or Brønsted acid catalysis, leading to the formation of functionalized acyclic products. beilstein-journals.orgresearchgate.net The nature of the resulting product is dependent on the nucleophile employed and the substitution pattern on the oxetane ring. researchgate.net
For example, the ring-opening of oxetanes with various nucleophiles such as those based on oxygen and halogens has been reported. researchgate.net In some instances, the oxetane ring can be opened by treatment with hydrohalogen acids or acetyl halides. researchgate.net Furthermore, intramolecular ring-opening can be triggered, as seen in the conversion of 3-(arylamino)oxetanes to tetrahydro-2H-1,4-oxazocines and 1,4-oxazepanes through a Tsuji–Trost allylation followed by an acid-catalyzed intramolecular oxetane opening. beilstein-journals.org
These ring-opening strategies provide access to a variety of functionalized intermediates that can be used in subsequent synthetic steps, expanding the chemical space accessible from this compound.
The stability of the oxetane ring is a crucial consideration in the synthetic manipulation of this compound. While susceptible to ring-opening under certain conditions, the oxetane moiety can exhibit considerable stability, allowing for a range of chemical transformations to be performed on other parts of the molecule without affecting the four-membered ring. nih.govchemrxiv.org
The substitution pattern on the oxetane ring plays a significant role in its stability, with 3,3-disubstituted oxetanes generally being more stable than other substitution patterns. chemrxiv.orgnih.gov The oxetane ring has been shown to be tolerant to a variety of reaction conditions commonly used in organic synthesis, including oxidation, reduction, alkylation, and acylation. chemrxiv.org For instance, the oxetane ring can remain intact during Suzuki cross-coupling reactions performed on the pyridine ring. nih.gov
However, the oxetane ring can be unstable under strongly acidic conditions or at high temperatures, which can lead to ring-opening. nih.gov The presence of internal nucleophiles, such as alcohol or amine functionalities, can also facilitate acid-catalyzed ring-opening. nih.gov Therefore, careful consideration of reaction conditions is necessary to preserve the integrity of the oxetane ring when desired.
Radical Functionalization Pathways and C-H Activation
Radical functionalization and C-H activation represent powerful strategies for the direct modification of both the pyridine and oxetane components of this compound, offering atom-economical routes to novel derivatives.
Atom Transfer Radical Addition (ATRA) is a valuable method for the functionalization of unsaturated systems and can be applied to introduce new substituents onto the pyridine ring. mdpi.com This process typically involves the generation of a radical species from a suitable precursor, which then adds to a double bond, followed by a halogen atom transfer to complete the addition reaction. nih.govnih.gov
Photoredox catalysis has emerged as a mild and efficient way to initiate ATRA reactions. mdpi.comnih.govnih.gov In this approach, a photocatalyst, upon excitation by visible light, can generate the required radical species from a haloalkane or α-halocarbonyl compound through a single-electron transfer (SET) process. nih.gov This radical can then engage in the ATRA cascade. The use of photoredox catalysis allows for ATRA reactions to be conducted under mild conditions with a broad substrate scope. nih.gov
For example, copper-catalyzed ATRA reactions have been developed that can proceed in water under environmentally benign conditions, highlighting the potential for green chemistry applications. rsc.org These methods provide a versatile toolkit for the late-stage functionalization of complex molecules containing olefinic moieties.
Photoredox catalysis offers a transformative approach to the functionalization of both the pyridine and oxetane rings in this compound by enabling C-H activation and other radical-mediated transformations under mild conditions. beilstein-journals.orgsigmaaldrich.com This methodology utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate reactive radical intermediates. sigmaaldrich.comsigmaaldrich.com
In the context of pyridine functionalization, photoredox catalysis can facilitate Minisci-type reactions, where alkyl radicals add to the electron-deficient pyridine ring. acs.org This allows for the direct formation of C-C bonds at positions that are typically difficult to access through traditional ionic pathways. acs.org
Furthermore, photoredox catalysis can be coupled with other catalytic cycles, such as nickel catalysis, to achieve cross-coupling reactions. sigmaaldrich.com This dual catalytic approach has been successfully employed for the arylation of various heterocycles. beilstein-journals.org The ability to generate radicals from a wide range of precursors and the mild reaction conditions make photoredox catalysis a powerful tool for the late-stage functionalization of complex molecules like this compound.
Applications of 5 Bromo 2 Oxetan 3 Yl Pyridine As a Versatile Synthetic Intermediate
Building Block for Complex Pyridine (B92270) Architectures
The 5-bromopyridine framework is a cornerstone in the construction of more elaborate pyridine-containing structures. The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium and nickel, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comwisc.edu
The strategic placement of the bromine atom on the pyridine ring makes 5-Bromo-2-(oxetan-3-YL)pyridine (B6252132) an ideal starting material for synthesizing polycyclic systems. A common and powerful strategy involves an initial intermolecular cross-coupling reaction to introduce a secondary reactive group, followed by an intramolecular cyclization to forge a new ring.
For instance, a Suzuki or Stille coupling could be employed to attach an aryl or vinyl group bearing a nucleophilic or electrophilic side chain to the 5-position of the pyridine. Subsequent intramolecular reactions, such as Heck cyclization, Friedel-Crafts-type reactions, or nucleophilic aromatic substitution, could then be used to construct fused ring systems. This approach allows for the modular synthesis of diverse polycyclic heteroaromatics, which are prevalent scaffolds in pharmaceuticals and materials science. nih.govbeilstein-journals.orgnih.gov The presence of the oxetane (B1205548) group is anticipated to remain stable under many standard coupling conditions, though its stability under harsh thermal or acidic cyclization conditions would need to be evaluated on a case-by-case basis. nih.govacs.org
Dimeric and oligomeric pyridines, particularly bipyridines, are of immense importance as ligands in coordination chemistry and catalysis. acs.org Homocoupling reactions of this compound, using catalytic systems like nickel or palladium, could yield 2,2'-bis(oxetan-3-yl)-5,5'-bipyridine.
Furthermore, its use in cross-coupling reactions with other pyridine-based organometallics or halides would allow for the synthesis of unsymmetrical bipyridines and higher oligomers. The oxetane substituent would not only influence the electronic properties and solubility of the resulting ligands but also their steric profile, potentially tuning the activity and selectivity of their metal complexes. The synthesis of such oligomers can also be approached through sequential cross-coupling reactions. researchcommons.org
Precursor for Advanced Heterocyclic Scaffolds Beyond Pyridine
The reactivity of the bromopyridine core is not limited to reactions that maintain the pyridine ring. It can also serve as a precursor for more profound structural transformations into other heterocyclic systems.
2-Halopyridines can be converted into 2-pyridones, which are valuable pharmacophores. While the bromine in this compound is not at the 2-position, its electronic influence and potential to direct metallation could facilitate transformations. More direct routes to pyridones often involve the hydrolysis of 2-halopyridines, sometimes under metal-catalyzed conditions. mdpi.comdoaj.org For the title compound, a multi-step sequence would likely be required, possibly involving introduction of a leaving group at the 2-position or a ring-closing metathesis strategy starting from a derivative.
Substituted pyridines can undergo various rearrangement reactions to yield different heterocyclic or carbocyclic skeletons. Reactions like the Ciamician–Dennstedt rearrangement, which involves the ring expansion of a pyrrole (B145914) derivative, or Boekelheide rearrangements of pyridine N-oxides, demonstrate the potential for skeletal reorganization. youtube.comwikipedia.orgacs.org
For this compound, one could envision a pathway where the pyridine ring is first converted to its N-oxide. Treatment with an activating agent like acetic anhydride (B1165640) could potentially trigger a rearrangement, leading to a functionalized pyridone or another ring system, with the final product depending on the precise reaction conditions and the influence of the substituents. acs.org Another possibility involves metal-mediated isomerization where the pyridine ring tautomerizes to a pyridylidene (carbene) intermediate, which can then be trapped to form novel structures. researchgate.net
Contributions to Chemical Diversity and Combinatorial Library Synthesis
In modern drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying new hit compounds. nih.govacs.org this compound is an excellent scaffold for combinatorial chemistry due to its two distinct points of modification: the reactive bromine atom and the stable oxetane ring.
The bromine atom serves as a key anchoring point for diversity-oriented synthesis. A wide array of building blocks can be introduced at this position using robust and high-throughput parallel synthesis techniques, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. mdpi.comnih.gov This allows for the rapid generation of a large library of compounds where the oxetane-substituted pyridine core is decorated with various aryl, heteroaryl, alkyl, or alkynyl groups.
The oxetane moiety itself is a significant contributor to chemical diversity. nih.govacs.org It is considered a "non-flat" structural element that introduces three-dimensionality into molecules, a feature increasingly sought after in drug candidates to improve target selectivity and pharmacokinetic profiles. nih.gov Its inclusion can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common groups like gem-dimethyl or carbonyl functionalities, for which it can act as a bioisostere. acs.orgresearchgate.net The combination of a versatile coupling handle with a functionally valuable structural motif makes this compound a powerful tool for building diverse and medicinally relevant chemical libraries.
Advanced Spectroscopic and Mechanistic Investigations of 5 Bromo 2 Oxetan 3 Yl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis.rsc.orgmdpi.com
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational preferences of 5-Bromo-2-(oxetan-3-YL)pyridine (B6252132) and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the spatial arrangement of atoms.
One-dimensional NMR techniques provide fundamental information about the chemical environment of magnetically active nuclei within a molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the protons on the pyridine (B92270) and oxetane (B1205548) rings. The chemical shifts of the pyridine protons are influenced by the bromine substituent and the oxetane ring, typically appearing in the aromatic region. The oxetane protons exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbon atoms of the pyridine ring appear at distinct chemical shifts, with the carbon bearing the bromine atom showing a characteristic shift. The carbon atoms of the oxetane ring also have unique resonances.
¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a powerful technique. nih.gov Due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, it provides a clean window to probe structural and conformational changes, as well as interactions with other molecules. nih.gov For instance, in fluorinated pyridine derivatives, the ¹⁹F chemical shifts are sensitive to the electronic effects of other substituents on the ring.
¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. researchgate.net The chemical shift of the pyridine nitrogen is sensitive to substituent effects and can be used to study tautomeric equilibria in derivatives. researchgate.net
A representative, though not specific to the title compound, set of ¹H and ¹³C NMR data for a related bromo-substituted heterocyclic compound is provided in the table below to illustrate the type of information obtained. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-α (pyridine) | 8.15 | - |
| H-β (pyridine) | 7.79 | - |
| H-γ (pyridine) | 7.62 | - |
| Oxetane Protons | 4.5-5.0 (multiplet) | - |
| C-2 (pyridine) | - | 154.4 |
| C-3 (pyridine) | - | 133.9 |
| C-4 (pyridine) | - | 130.2 |
| C-5 (pyridine) | - | 118.1 |
| C-6 (pyridine) | - | 148.1 |
| Oxetane Carbons | - | 60-80 |
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms and determining the stereochemistry of this compound and its derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring and within the oxetane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the unambiguous assignment of which protons are bonded to which carbon atoms. For the title compound, HSQC would link the proton signals of the pyridine and oxetane rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons, typically over two to four bonds. youtube.comepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. scribd.com For example, HMBC correlations could be observed between the oxetane protons and the C-2 carbon of the pyridine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could reveal the relative orientation of the oxetane ring with respect to the pyridine ring.
The combined use of these 2D NMR techniques provides a comprehensive picture of the molecular structure in solution. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis.umb.edu
High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the confident determination of their elemental composition. umb.edu HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy, typically to within a few parts per million (ppm). This level of precision is often sufficient to distinguish between different molecular formulas that have the same nominal mass.
In addition to providing accurate mass data, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation, CID) can be used to study the fragmentation pathways of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and to gain insights into the relative strengths of its chemical bonds. For this compound, characteristic fragmentation patterns would likely involve cleavage of the bond between the pyridine and oxetane rings, as well as fragmentation of the oxetane ring itself.
A hypothetical HRMS fragmentation data table for this compound is presented below to illustrate the expected fragments.
| m/z (Fragment Ion) | Proposed Structure/Formula |
| [M]+ | C₉H₁₀BrNO |
| [M - C₃H₄O]+ | C₆H₄BrN |
| [M - Br]+ | C₉H₁₀NO |
| [C₅H₄N]+ | Pyridyl cation |
X-ray Crystallography for Solid-State Structural Confirmation and Conformational Preferences.nih.gov
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov Obtaining a single crystal of this compound or one of its derivatives suitable for X-ray diffraction analysis allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. This provides definitive confirmation of the molecular structure and can reveal subtle conformational preferences that may not be easily discerned from solution-phase studies.
The crystal structure would show the relative orientation of the pyridine and oxetane rings, as well as any intermolecular interactions, such as hydrogen bonding or stacking interactions, that stabilize the crystal lattice. nih.gov This information is invaluable for understanding the solid-state properties of the compound and can inform the design of crystalline materials with specific properties.
Mechanistic Probes and Kinetic Studies for Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and for predicting the outcome of new transformations. Kinetic studies and mechanistic probes provide valuable insights into the step-by-step process of a chemical reaction.
The kinetic isotope effect is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orgprinceton.edu The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., ¹H) to the rate constant of the same reaction with a heavy isotope (e.g., ²H or D) at the same position.
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For reactions involving C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is often observed.
Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. semanticscholar.org These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment at the labeled position during the reaction.
For reactions involving this compound, KIE studies could be employed to investigate, for example, the mechanism of a C-H activation reaction at a specific position on the pyridine or oxetane ring. By synthesizing isotopically labeled versions of the molecule and comparing their reaction rates, it would be possible to determine the extent to which that C-H bond is cleaved in the transition state of the rate-limiting step. nih.govosti.gov
In-situ Spectroscopic Monitoring (e.g., IR, UV-Vis) of Reaction Progress
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring optimal process control. In-situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound and its derivatives. These non-invasive methods provide continuous data on the concentration of reactants, products, and intermediates without the need for sample extraction.
The application of in-situ spectroscopy to the synthesis and subsequent reactions of this compound allows for a detailed examination of the reaction dynamics. For instance, in a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling where the bromine atom is substituted, IR and UV-Vis spectroscopy can track the consumption of the starting material and the formation of the biaryl product in real-time.
Infrared (IR) Spectroscopy
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. An ATR probe immersed in the reaction mixture continuously records the infrared spectrum. The change in absorbance at specific vibrational frequencies corresponding to the functional groups of the reactants and products provides a kinetic profile of the reaction.
For a hypothetical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, specific IR bands can be monitored. The C-Br stretching vibration of the starting material, typically found in the lower frequency region of the spectrum, would be expected to decrease in intensity. Concurrently, new bands corresponding to the newly formed C-C bond and the vibrations of the coupled aryl group would appear and increase in intensity. The oxetane ring provides a stable spectroscopic handle with characteristic C-O-C stretching frequencies that should remain relatively unchanged throughout the reaction, serving as an internal standard.
Table 1: Hypothetical In-situ IR Monitoring of a Suzuki-Miyaura Reaction
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Change in Absorbance |
| ~1580-1600 | Pyridine ring C=C/C=N stretching | Shift upon substitution |
| ~1100-1200 | Oxetane C-O-C asymmetric stretching | Minimal change |
| ~950-1000 | Oxetane ring breathing | Minimal change |
| ~600-700 | C-Br stretching of this compound | Decrease |
| Varies | Vibrational modes of the new aryl substituent | Increase |
This table is illustrative and based on typical vibrational frequencies for the respective functional groups. Actual peak positions may vary depending on the specific reaction conditions and molecules involved.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy monitors changes in the electronic transitions of the molecules in the reaction mixture. The π-systems of the pyridine ring and any coupled aromatic groups are the primary chromophores. As the conjugation of the system changes during the reaction, the wavelength of maximum absorbance (λmax) and the molar absorptivity will shift. researchgate.netsielc.com
In the case of a cross-coupling reaction involving this compound, the formation of a more extended conjugated system by replacing the bromine atom with an aryl group typically results in a bathochromic shift (a shift to longer wavelengths) of the λmax. By monitoring the absorbance at the λmax of the product and the reactant, a kinetic profile can be constructed. researchgate.net
Table 2: Hypothetical In-situ UV-Vis Monitoring of a Cross-Coupling Reaction
| Compound | λmax (nm) (Hypothetical) | Expected Change in Absorbance |
| This compound | ~265 | Decrease |
| Aryl-substituted product | ~290-320 | Increase |
This table is based on the general principle that increased conjugation leads to a bathochromic shift. The actual λmax values will depend on the specific aryl group being coupled and the solvent used.
The data obtained from in-situ spectroscopic monitoring can be used to determine reaction rates, reaction orders, and activation energies, providing a comprehensive mechanistic understanding of the transformation of this compound and its derivatives. This detailed insight is invaluable for process optimization, scale-up, and ensuring the consistent quality of the final product.
Theoretical and Computational Studies on 5 Bromo 2 Oxetan 3 Yl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. bitmesra.ac.in It operates on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, allowing for the accurate study of relatively large molecules. For 5-Bromo-2-(oxetan-3-yl)pyridine (B6252132), DFT calculations can elucidate its geometry, electronic properties, and spectroscopic features. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netbitmesra.ac.in The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, or ability to donate electrons. bitmesra.ac.in A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and electrophilicity of the molecule. bitmesra.ac.in A lower LUMO energy implies a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO would also be located on the pyridine ring system.
Table 1: Illustrative Frontier Molecular Orbital Properties Note: The following table illustrates the type of data generated from FMO analysis. Specific energy values for this compound are not available in published literature and would require dedicated computational studies.
| Orbital | Energy (Illustrative) | Description |
| HOMO | High (e.g., -6.5 eV) | Represents the electron-donating capacity. Likely localized on the pyridine ring and bromine atom. |
| LUMO | Low (e.g., -1.2 eV) | Represents the electron-accepting capacity. Likely localized on the pyridine ring's π* system. |
| Energy Gap (ΔE) | Moderate (e.g., 5.3 eV) | Indicates the molecule's chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the oxetane (B1205548) ring. These sites are the most likely points for protonation or interaction with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms and potentially on the carbon attached to the bromine, indicating sites susceptible to nucleophilic interaction.
The MEP surface provides a clear and intuitive prediction of how the molecule will interact with other charged or polar species, which is fundamental to understanding its intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with familiar Lewis structures. This method examines charge transfer interactions (hyperconjugation) between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals.
The nature of the C-Br bond and the polarization of electron density.
The electronic interactions between the pyridine ring and the oxetane substituent.
This analysis provides quantitative insight into resonance effects, substituent effects, and the nature of chemical bonds beyond a simple Lewis structure depiction.
Conformational Analysis of the Oxetane-Pyridine System
The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly in biological systems where specific orientations are required for binding to receptors. The linkage between the flat, aromatic pyridine ring and the puckered, three-dimensional oxetane ring in this compound allows for rotational freedom, leading to various possible conformations.
Potential Energy Surface Scans and Energy Minimization
To understand the conformational preferences of this compound, a potential energy surface (PES) scan can be performed computationally. This involves systematically rotating the dihedral angle of the bond connecting the oxetane ring to the pyridine ring and calculating the molecule's energy at each step.
The resulting plot of energy versus dihedral angle reveals the most stable (lowest energy) and least stable (highest energy) conformations. The low-energy conformations represent the most likely shapes the molecule will adopt. Following the scan, energy minimization calculations are performed on these low-energy structures to find the precise geometry of the most stable conformers. This analysis is crucial for predicting the molecule's predominant shape and how it presents its functional groups for interaction.
Table 2: Illustrative Conformational Energy Profile Note: This table illustrates the expected output from a PES scan. Specific energy barriers and stable angles for this compound require dedicated computational studies.
| Dihedral Angle (Oxetane-Pyridine) | Relative Energy (kcal/mol) | Conformation |
| ~45° | 0.0 | Global Minimum (Most Stable) |
| 90° | High | Transition State |
| ~135° | Low | Local Minimum (Stable) |
| 180° | High | Transition State |
Influence of Oxetane Ring on Pyridine Substituent Effects and Basicity
The pyridine nitrogen atom possesses a lone pair of electrons, making it a weak base. The basicity, quantified by the pKa of its conjugate acid, can be significantly altered by substituents on the ring. The oxetane ring, particularly when attached at the 2-position, is expected to influence the basicity of the pyridine nitrogen in this compound.
The oxygen atom in the oxetane ring is electronegative and exerts a strong inductive electron-withdrawing effect. This effect propagates through the sigma bonds, pulling electron density away from the pyridine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, thereby decreasing the basicity of the molecule. Studies on related amino-oxetanes have shown that an oxetane ring can reduce the pKa of a nearby basic group by approximately 1.9 units when it is in a beta position, which is analogous to the 2-position of the pyridine ring. The bromine atom at the 5-position also has an electron-withdrawing effect, which would further contribute to reducing the pyridine's basicity.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, providing valuable insights that can aid in experimental characterization. Density Functional Theory (DFT) is a primary method employed for these predictions.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a standard procedure for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach. The process would involve:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation.
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be employed to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C).
Chemical Shift Determination: The calculated shielding values are then referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory, to yield the predicted chemical shifts.
A hypothetical data table for predicted NMR shifts would be structured as follows:
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | Data not available | |
| C3 | Data not available | H3 (Data not available) |
| C4 | Data not available | H4 (Data not available) |
| C5 | Data not available | |
| C6 | Data not available | H6 (Data not available) |
| C7 (Oxetane CH) | Data not available | H7 (Data not available) |
| C8 (Oxetane CH₂) | Data not available | H8 (Data not available) |
| C9 (Oxetane CH₂) | Data not available | H9 (Data not available) |
Note: The atom numbering is hypothetical and would need to be defined based on the optimized structure. The values are listed as "Data not available" due to the absence of specific computational studies for this compound.
Vibrational Frequency Analysis (IR, Raman)
Computational methods can also predict the vibrational spectra (Infrared and Raman) of this compound. This analysis helps in identifying characteristic functional groups and understanding the molecule's vibrational modes. The process includes:
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic displacements.
Spectrum Generation: The output provides the frequencies of the fundamental vibrational modes, along with their IR intensities and Raman activities. These data can be used to generate a theoretical spectrum.
A hypothetical data table for predicted vibrational frequencies would appear as:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |
| 1 | Data not available | Data not available | Data not available | e.g., C-H stretch |
| 2 | Data not available | Data not available | Data not available | e.g., C=N stretch |
| 3 | Data not available | Data not available | Data not available | e.g., Oxetane ring deformation |
| ... | ... | ... | ... | ... |
Note: The data is unavailable as no specific computational studies have been published for this molecule.
Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is instrumental in understanding the mechanisms of chemical reactions, including identifying intermediates and calculating the energy profiles of reaction pathways. For a molecule like this compound, this would be particularly useful for studying common synthetic transformations.
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The bromine atom on the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies would typically model the entire catalytic cycle, which includes key steps such as:
Oxidative Addition: The initial reaction of the palladium(0) catalyst with the C-Br bond.
Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling).
Reductive Elimination: The final step to form the product and regenerate the catalyst.
DFT calculations would be used to locate the structures of all intermediates and transition states in the cycle, providing a detailed energy profile and insights into the reaction's feasibility and kinetics.
Energy Barriers and Reaction Pathways for Directed Metalation
The nitrogen atom in the pyridine ring and the oxygen in the oxetane ring could potentially act as directing groups for metalation reactions (e.g., directed ortho-metalation). Computational modeling can be used to:
Predict Regioselectivity: Determine which C-H bond is most likely to be deprotonated by a strong base (like an organolithium reagent) by calculating the energies of the possible metalated intermediates.
Calculate Activation Energies: Determine the energy barriers for the deprotonation step at different positions, thus predicting the kinetic product.
Model Transition States: Identify the geometry of the transition state for the rate-determining step, which provides a deeper understanding of the factors controlling the reaction.
A hypothetical data table for calculated energy barriers might look like this:
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Metalation at C4 | TS1 | Data not available |
| Metalation at C6 | TS2 | Data not available |
Note: The data is unavailable as no specific computational studies have been published for this molecule.
Future Research Directions and Emerging Methodologies for 5 Bromo 2 Oxetan 3 Yl Pyridine
Development of Novel Green Chemistry Approaches for its Synthesis and Functionalization
A significant future research trajectory involves the application of green chemistry principles to the lifecycle of 5-Bromo-2-(oxetan-3-YL)pyridine (B6252132), from its synthesis to its subsequent chemical transformations. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Traditional organic synthesis often relies on volatile and toxic organic solvents. Future methodologies will likely focus on replacing these with environmentally benign alternatives or eliminating them altogether. Research into the synthesis of halogenated 2-aminopyridine derivatives has demonstrated the utility of water as a solvent, offering a facile and practical alternative to methods that use palladium catalysts or excess amino sources nih.gov. The exploration of solvent-free or "neat" reaction conditions, which can lead to higher efficiency, easier purification, and reduced waste, represents another promising frontier scielo.brresearchgate.net. Such catalyst- and solvent-free approaches have been successfully applied to the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines scielo.br.
| Solvent Type | Examples | Advantages | Disadvantages | Potential Application |
|---|---|---|---|---|
| Conventional | Toluene (B28343), Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for many organic reagents. | Volatile, often toxic, environmental concerns. | Standard cross-coupling and substitution reactions. |
| Benign Alternative | Water, Ethanol, 2-Methyl-THF | Lower toxicity, reduced environmental impact, potentially renewable. nih.gov | Limited solubility for nonpolar reagents, may require higher temperatures. | Nucleophilic substitution or base-promoted reactions. nih.gov |
| Solvent-Free | Neat reaction conditions | High atom economy, reduced waste, simplified workup, often faster reaction times. scielo.br | Not suitable for all reaction types, potential for high viscosity or solid-state reactions. | Condensation or multicomponent reactions to form the pyridine core. scielo.brresearchgate.net |
Harnessing light or electrical energy to drive chemical reactions offers a powerful green alternative to conventional thermal methods. These techniques can often be performed under mild conditions and can unlock unique reactivity patterns.
Photochemical methods , which use visible light to promote reactions, are gaining traction for their energy efficiency and ability to generate highly reactive intermediates under gentle conditions chemeurope.com. Research has shown that organocatalytic photochemical methods can be used for the C-H functionalization of pyridines. nih.govnih.govresearchgate.netacs.org This approach utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the coupling of pyridinyl radicals with other radical species. nih.govresearchgate.net This strategy could be explored for the late-stage functionalization of the this compound scaffold, allowing the introduction of new substituents without pre-activation.
Electrochemical synthesis represents another frontier, avoiding the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. Electrochemical methods have been developed for the coupling of halopyridines to form bipyridines and for the C-H functionalization of pyridines. arabjchem.orgresearchgate.netnih.gov Future work could investigate the electrochemical coupling of a suitable oxetane-containing precursor with a brominated pyridine or the direct electrochemical C-H functionalization of the pyridine ring, driven only by an applied electrical potential. acs.org
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and future research will focus on developing novel catalytic systems that are not only more active and selective but also more sustainable.
There is a strong push to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions for pyridine synthesis, with more abundant and less toxic metals such as iron and copper. mdpi.com
Iron-catalyzed cross-coupling reactions are particularly attractive due to iron's low cost and benign environmental profile. princeton.edursc.org Iron catalysts have been successfully employed for various transformations, including aryl-aryl cross-coupling and the synthesis of substituted pyridines from ketoxime acetates and aldehydes. rsc.orgrsc.org Future research could adapt these iron-based catalytic systems for the key bond-forming steps in the synthesis of this compound, such as the coupling of the oxetane (B1205548) moiety to the pyridine core.
Copper-catalyzed reactions also offer a cost-effective alternative to palladium. Copper catalysis has proven effective for the synthesis of highly substituted pyridines through condensation and oxidative coupling reactions. nih.govacs.org These methods often proceed under mild conditions with high functional group tolerance, making them suitable for constructing complex pyridine architectures. nih.govtib.eu
| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| FeCl₃ | Cyclization | Ketoxime acetates and aldehydes | Low catalyst cost, high yields, no additives required. | rsc.org |
| FeCl₃/TMEDA/O₂ | Oxidative Cross-Coupling | Aryl Grignard/Lithium reagents | Uses O₂ as a green oxidant, mild conditions. | rsc.org |
| Cu(I) | Condensation | Oxime acetates and α,β-unsaturated ketimines | Mild conditions, high functional-group compatibility, high regioselectivity. | nih.gov |
| Cu(I) | Oxidative Coupling | Oxime acetates and toluene derivatives | Flexible and facile preparation of substituted pyridines. | acs.org |
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful metal-free alternative in synthesis. This approach avoids issues of metal toxicity and contamination in the final product. For pyridine functionalization, photochemical organocatalysis has been shown to enable C-H functionalization through the generation of pyridinyl radicals. nih.govacs.org This strategy offers a novel mechanism for introducing substituents onto the pyridine ring with distinct positional selectivity compared to classical methods. nih.govresearchgate.net Future research could focus on designing new organocatalysts to mediate the synthesis or selective functionalization of this compound, potentially enabling asymmetric transformations.
Integration into Flow Chemistry Methodologies for Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation and integration of multiple synthetic steps. nih.gov
The synthesis of heterocyclic compounds, including pyridines and pyrazoles, has been successfully translated to continuous flow systems. researchgate.netmdpi.commit.edu This approach is particularly beneficial for handling hazardous intermediates or performing reactions at high temperatures and pressures safely. nih.govmit.edu A future research goal would be to develop a telescoped, continuous flow synthesis of this compound. This "assembly line" approach could integrate multiple reaction and purification steps, significantly reducing manual handling and production time while improving process control and consistency. mit.eduacs.org
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Handling of large quantities of hazardous materials can be risky. Thermal runaways are a concern. | Small reaction volumes enhance safety, especially for hazardous reactions or unstable intermediates. Excellent heat transfer prevents thermal runaways. nih.gov |
| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Scalability is achieved by running the system for a longer duration ("scaling out") rather than increasing reactor size, ensuring process consistency. mit.edu |
| Efficiency & Speed | Often involves multiple discrete steps with workup and isolation, leading to longer overall synthesis times. | Allows for "telescoped" reactions where multiple steps are connected, reducing reaction times from hours to minutes. mit.edu |
| Process Control | Mixing and temperature gradients can lead to inconsistencies. | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher reproducibility and potentially better yields/selectivity. nih.gov |
Microreactor Applications for Improved Reaction Control
The synthesis of substituted pyridines and the formation or modification of oxetane rings often involve highly reactive intermediates and reactions that require precise temperature control. researchgate.net Traditional batch processing can be limited by challenges in heat and mass transfer, leading to side reactions and reduced yields. Flow microreactors offer a compelling solution to these challenges by providing superior control over reaction parameters.
Microreactors utilize channels with sub-millimeter dimensions, which results in a very high surface-area-to-volume ratio. This characteristic enables extremely efficient heat exchange, allowing for precise temperature control and the safe handling of highly exothermic reactions. researchgate.net Furthermore, the rapid mixing of reagents in microreactors ensures homogeneous reaction conditions, minimizing the formation of byproducts.
Research on the synthesis of disubstituted pyridines from dibromopyridines via bromine-lithium exchange has demonstrated the power of this technology. researchgate.netrsc.org By using a flow microreactor system, researchers can generate unstable pyridyllithium intermediates and trap them with electrophiles at temperatures significantly higher than the cryogenic conditions (e.g., -78 °C) required in batch synthesis. researchgate.net This is achieved by carefully controlling the residence time—the time reactants spend in the heated or cooled zones of the reactor—which can be as short as a fraction of a second. researchgate.net Similarly, the synthesis of substituted oxetanes involving unstable organolithium intermediates has been successfully performed in microreactors at elevated temperatures compared to batch methods. researchgate.net
For a molecule like this compound, microreactor technology could be applied to:
Improve Synthesis of Precursors: The coupling of the oxetane moiety to the pyridine ring or the synthesis of the functionalized pyridine precursor could be optimized for yield and purity.
Control Subsequent Reactions: Derivatization of the pyridine ring, for example, through lithiation and reaction with an electrophile, can be performed with high selectivity and safety, avoiding cryogenic conditions. researchgate.net
The table below summarizes typical parameters for related reactions conducted in microreactor systems, illustrating the level of control achievable.
| Parameter | Typical Range/Value | Benefit | Reference |
|---|---|---|---|
| Reactor Channel Diameter | 250 - 1000 µm | High surface-area-to-volume ratio for efficient heat/mass transfer. | rsc.org |
| Residence Time | < 1 second to several minutes | Precise control over reaction time, enabling the use of unstable intermediates. | researchgate.net |
| Reaction Temperature | 0 °C to ambient (for reactions typically needing -78 °C) | Avoids the need for expensive and hazardous cryogenic cooling. | researchgate.net |
| Flow Rate | 1.5 - 6.0 mL/min | Continuous processing and scalable throughput. | researchgate.net |
Automated Synthesis Platforms
Automated synthesis platforms, also known as high-throughput experimentation (HTE) systems, are revolutionizing chemical process development by enabling the rapid screening of a large number of reaction conditions in parallel. acs.org These platforms typically use multi-well plates (e.g., 96-well plates) where each well serves as an individual microscale reactor. acs.org Robotic liquid and solid handlers ensure precise dispensing of reagents, catalysts, and solvents, minimizing human error and allowing for complex experimental designs.
For this compound, the bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. However, the success and efficiency of these reactions are highly dependent on a combination of factors, including the catalyst, ligand, base, solvent, and temperature.
Automated platforms are ideally suited to optimize these reactions. acs.org For instance, to develop a Suzuki coupling protocol for this compound, an HTE screen could simultaneously test dozens of combinations of palladium catalysts, phosphine (B1218219) ligands, and bases. This parallel approach dramatically accelerates the discovery of optimal reaction conditions compared to traditional one-at-a-time experimentation. acs.org
The application of HTE is well-established for optimizing cross-coupling reactions on various bromo-pyridine substrates. mdpi.com The insights gained from screening a small-scale reaction (e.g., 5-10 mg) can be directly used to design robust and high-yielding large-scale syntheses. acs.org
| Variable | Conditions Screened (Illustrative) | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Identify the most active palladium source. |
| Ligand | SPhos, XPhos, P(tBu)₃, RuPhos | Find the ligand that best promotes catalytic activity and stability. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuONa | Determine the optimal base for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Evaluate the effect of the reaction medium on yield and solubility. |
Potential in Advanced Materials Science and Functional Polymers (Excluding Biomedical Applications)
The unique electronic properties of the pyridine ring make it a valuable component in materials for organic electronics. nih.gov When incorporated into larger π-conjugated systems, pyridine moieties can act as electron-deficient (n-type) components, facilitating electron transport. nih.gov This property is crucial for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
This compound represents a promising, albeit underexplored, building block for advanced materials. Its potential stems from the distinct roles of its three components:
Pyridine Ring : As an electron-deficient aromatic system, it can be integrated into polymers or molecules designed for electron transport layers in electronic devices. nih.gov Pyridine-containing materials are known to exhibit properties like thermally activated delayed fluorescence (TADF), which is important for creating highly efficient OLEDs. nih.gov
Bromo Substituent : This is a key reactive site. Through established cross-coupling reactions, the entire 2-(oxetan-3-yl)pyridine unit can be incorporated as a side chain or a main-chain component in a functional polymer. mdpi.com This allows for the systematic tuning of the electronic and physical properties of the resulting material.
Oxetane Moiety : The oxetane ring is a polar, non-planar, and sterically demanding group. Its incorporation could have several beneficial effects on material properties. It can enhance the solubility of rigid, conjugated polymers, which is often a major challenge in solution processing. The three-dimensional structure of the oxetane could also disrupt intermolecular π-π stacking in the solid state, potentially leading to amorphous materials with unique film-forming properties and altered photophysical behaviors. nih.gov
The combination of an electron-transporting pyridine core with a solubility-enhancing and morphology-directing oxetane group, made accessible through a reactive bromine handle, positions this compound as a versatile building block for a new generation of functional organic materials. For example, its integration into conjugated polymers could lead to materials for organic electronics or photoluminescent sensors. ossila.comuky.edu
| Application Area | Function of Pyridine Unit | Resulting Material/Device | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs) | Electron transport, host for emitters, TADF properties. | Electron Transport Layers (ETLs), efficient emitters. | nih.gov |
| Organic Electronics (OFETs) | n-type semiconductor for charge transport. | Ambipolar or n-channel transistors. | uky.edu |
| Photoluminescent Materials | Ligand for metal complexes, core of fluorescent dyes. | Luminescent sensors, dyes for imaging. | ossila.com |
| Functional Polymers | Modifies electronic properties and polymer architecture. | Conjugated polymers with tunable band gaps and solubility. | uky.edu |
Q & A
Q. What are the common synthetic routes to 5-Bromo-2-(oxetan-3-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A key approach involves Suzuki-Miyaura coupling between a bromopyridine precursor (e.g., 5-bromo-2-iodopyridine) and an oxetane-containing boronic acid. For example:
- Reagents : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and a 1:1 mixture of dioxane/water as solvent.
- Conditions : Heating at 80–100°C under inert atmosphere for 12–24 hours .
- Optimization : Varying ligand systems (e.g., SPhos vs. XPhos) can improve yield and reduce side products. Monitoring via TLC or HPLC ensures reaction completion.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing oxetane C-H signals at δ 4.5–5.0 ppm from pyridine protons) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrN₂O, expected m/z 228.985).
- X-ray Crystallography : Resolves steric effects of the oxetane moiety on pyridine ring planarity .
Q. How can impurities in this compound be removed during purification?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How does the oxetane ring influence the electronic and steric properties of this compound in substitution reactions?
- Methodological Answer :
- Electronic Effects : The oxetane’s electron-donating nature increases pyridine ring electron density, accelerating nucleophilic aromatic substitution (SNAr) at the 5-bromo position.
- Steric Effects : The oxetane’s 3D structure hinders ortho-substitution, favoring para reactivity. Computational DFT studies (e.g., Gaussian 09) can map electrostatic potential surfaces to predict regioselectivity .
Q. What strategies resolve contradictory data in catalytic coupling reactions involving this compound?
- Methodological Answer :
- Case Study : Discrepancies in Suzuki coupling yields may arise from competing protodeboronation. Mitigation steps:
Use stabilized boronic esters (e.g., MIDA or pinacol esters).
Optimize Pd catalyst loading (1–5 mol%) and ligand (e.g., RuPhos for bulky substrates).
- Analytical Validation : LC-MS tracks intermediate stability; ¹⁹F NMR (if fluorinated reagents) monitors side reactions .
Q. How can computational modeling predict the reactivity of this compound in drug discovery scaffolds?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to assess binding affinity with target proteins (e.g., kinases).
- MD Simulations : GROMACS simulations (10 ns) evaluate conformational stability of the oxetane-pyridine motif in aqueous vs. lipid environments .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
